molecular formula C18H35BrO2 B3050349 18-Bromooctadecanoic acid CAS No. 2536-38-1

18-Bromooctadecanoic acid

Cat. No.: B3050349
CAS No.: 2536-38-1
M. Wt: 363.4 g/mol
InChI Key: BSDAIZFMQYOAFY-UHFFFAOYSA-N
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Description

18-Bromooctadecanoic acid, also known as 18-bromo-stearic acid, is a long-chain fatty acid with the chemical formula C18H35BrO2. It is a brominated derivative of stearic acid and is characterized by the presence of a bromine atom at the 18th carbon position. This compound is a solid at room temperature and is typically used in organic synthesis and various industrial applications .

Mechanism of Action

Biochemical Pathways

18-Bromo-octadecanoic acid is part of the class of compounds known as octadecanoids . These are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids that encompass potent lipid mediators . They are involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 18-Bromo-octadecanoic acid are not fully understood due to the limited research available. It is known that 18-Bromo-octadecanoic acid can serve as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production synthesis processes .

Cellular Effects

The specific cellular effects of 18-Bromo-octadecanoic acid are currently unknown due to the lack of extensive research on this compound. It is known that similar fatty acids play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of 18-Bromo-octadecanoic acid is not well-studied. It is known that similar fatty acids can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 18-Bromo-octadecanoic acid at different dosages in animal models are not well-documented due to the lack of extensive research on this compound. Similar fatty acids have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 18-Bromo-octadecanoic acid are not well-documented due to the lack of extensive research on this compound. Similar fatty acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 18-Bromo-octadecanoic acid within cells and tissues are not well-documented due to the lack of extensive research on this compound. Similar fatty acids are known to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of 18-Bromo-octadecanoic acid and its effects on activity or function are not well-documented due to the lack of extensive research on this compound. Similar fatty acids are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

18-Bromooctadecanoic acid can be synthesized through the bromination of stearic acid. One common method involves the reaction of stearic acid with bromine in the presence of a catalyst. The reaction typically takes place in an organic solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours until the bromination is complete .

Industrial Production Methods

In industrial settings, this compound can be produced by the bromination of stearic acid derived from natural sources such as palm oil. The process involves the extraction of stearic acid from palm oil, followed by its bromination using bromine or hydrogen bromide. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

18-Bromooctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

18-Bromooctadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used as a flame retardant and as an additive in lubricants and coatings.

Comparison with Similar Compounds

18-Bromooctadecanoic acid can be compared with other brominated fatty acids and long-chain fatty acids:

These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of the bromine atom, making it valuable for certain applications in research and industry.

Properties

IUPAC Name

18-bromooctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35BrO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDAIZFMQYOAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415621
Record name 18-bromooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2536-38-1
Record name 18-bromooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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